molecular formula C10H8F2O4 B2548764 Methyl 4-(difluoromethoxy)-2-formylbenzoate CAS No. 2248388-37-4

Methyl 4-(difluoromethoxy)-2-formylbenzoate

Cat. No. B2548764
CAS RN: 2248388-37-4
M. Wt: 230.167
InChI Key: VSXZIKWRKZMVRQ-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-2-formylbenzoate, also known as DFMBO-Me, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzoate esters and has a molecular weight of 226.14 g/mol.

Scientific Research Applications

Methyl 4-(difluoromethoxy)-2-formylbenzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and proteins, including but not limited to acetylcholinesterase, α-glucosidase, and tyrosinase. These enzymes and proteins are involved in various physiological processes and are implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and skin disorders. Therefore, Methyl 4-(difluoromethoxy)-2-formylbenzoate has the potential to be developed into novel therapeutics for these diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-2-formylbenzoate is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme or protein. This interaction may lead to the inhibition of the enzyme or protein's activity, thereby preventing or reducing the pathological effects of the disease.
Biochemical and Physiological Effects:
Methyl 4-(difluoromethoxy)-2-formylbenzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit acetylcholinesterase activity in vitro, which is a hallmark of Alzheimer's disease. It has also been shown to reduce blood glucose levels in diabetic mice and inhibit tyrosinase activity in melanoma cells, which are associated with skin disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-(difluoromethoxy)-2-formylbenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively low solubility in water, which may require the use of organic solvents and affect the physiological relevance of the experiments.

Future Directions

There are several future directions for the research on Methyl 4-(difluoromethoxy)-2-formylbenzoate. First, further studies are needed to elucidate the mechanism of action of the compound and its specific interactions with target enzymes and proteins. Second, the potential therapeutic applications of Methyl 4-(difluoromethoxy)-2-formylbenzoate in various diseases need to be explored further, including in vivo studies and clinical trials. Third, structural modifications of Methyl 4-(difluoromethoxy)-2-formylbenzoate may be explored to improve its potency, selectivity, and pharmacokinetic properties. Finally, the development of novel delivery systems for Methyl 4-(difluoromethoxy)-2-formylbenzoate may enhance its bioavailability and therapeutic efficacy.

Synthesis Methods

Methyl 4-(difluoromethoxy)-2-formylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with difluoromethoxy methane in the presence of a base catalyst, followed by the esterification of the resulting intermediate with methyl alcohol. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

methyl 4-(difluoromethoxy)-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)8-3-2-7(16-10(11)12)4-6(8)5-13/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXZIKWRKZMVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(difluoromethoxy)-2-formylbenzoate

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